N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a chemical compound with the molecular formula C10H3Br2F7NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,4-dibromoaniline with heptafluorobutyric anhydride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions with atmospheric moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. The amide group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dibromophenyl)acetamide: Similar in structure but lacks the fluorine atoms, making it less hydrophobic and potentially less reactive.
N-(2,4-dibromophenyl)-2,2-diphenylacetamide: Contains additional phenyl groups, which can influence its chemical and biological properties.
Uniqueness
N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and hydrophobicity.
Properties
Molecular Formula |
C10H4Br2F7NO |
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Molecular Weight |
446.94 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C10H4Br2F7NO/c11-4-1-2-6(5(12)3-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21) |
InChI Key |
RIXYNXOUDRTGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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